molecular formula C16H14N2S B12742779 5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine CAS No. 136334-12-8

5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine

Katalognummer: B12742779
CAS-Nummer: 136334-12-8
Molekulargewicht: 266.4 g/mol
InChI-Schlüssel: POJIZNXDINVFNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is a heterocyclic compound that contains a fused ring system incorporating pyrrole, thiophene, and diazepine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Analyse Chemischer Reaktionen

5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing groups.

    Cycloaddition: It can participate in cycloaddition reactions to form more complex fused ring systems.

Wissenschaftliche Forschungsanwendungen

5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which may differ from those of other similar compounds.

Eigenschaften

CAS-Nummer

136334-12-8

Molekularformel

C16H14N2S

Molekulargewicht

266.4 g/mol

IUPAC-Name

9-phenyl-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene

InChI

InChI=1S/C16H14N2S/c1-2-5-12(6-3-1)16-14-7-4-9-18(14)13-8-10-19-15(13)11-17-16/h1-10,16-17H,11H2

InChI-Schlüssel

POJIZNXDINVFNJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CS2)N3C=CC=C3C(N1)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.